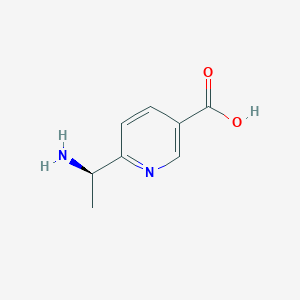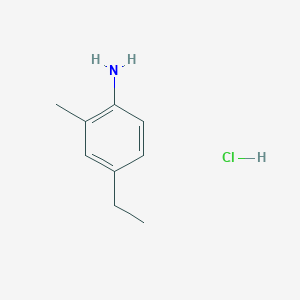
4-Ethyl-2-methylanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-methylanilinehydrochloride is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group and a methyl group attached to the benzene ring, along with an amine group that is protonated to form the hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylanilinehydrochloride typically involves the nitration of ethylbenzene followed by reduction to form the corresponding amine. The nitration process involves treating ethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent such as iron and hydrochloric acid to yield 4-ethyl-2-methylaniline. Finally, the amine is protonated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation may also be employed to improve efficiency and reduce production costs .
化学反応の分析
Types of Reactions
4-Ethyl-2-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Ethyl-2-methylanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethyl-2-methylanilinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
- 4-Ethylanilinehydrochloride
- 2-Methylanilinehydrochloride
- 4-Methyl-2-ethylanilinehydrochloride
Uniqueness
4-Ethyl-2-methylanilinehydrochloride is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds .
特性
分子式 |
C9H14ClN |
|---|---|
分子量 |
171.67 g/mol |
IUPAC名 |
4-ethyl-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)7(2)6-8;/h4-6H,3,10H2,1-2H3;1H |
InChIキー |
BCJFYYCOZNLQAY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


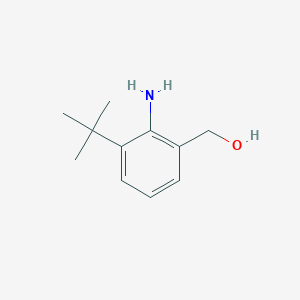
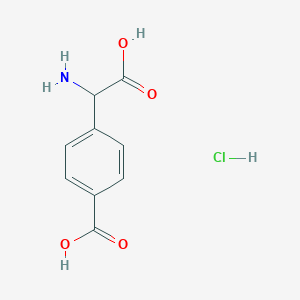
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
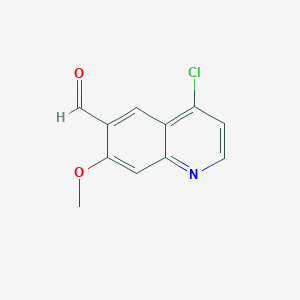
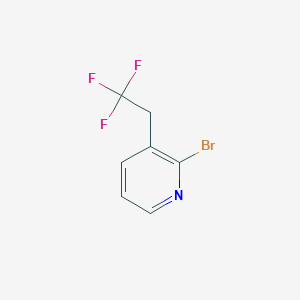

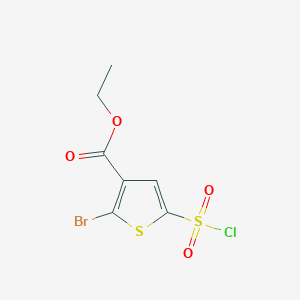
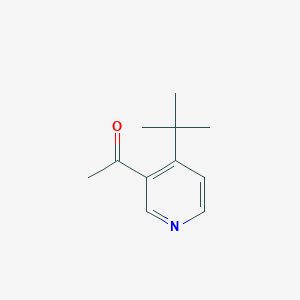
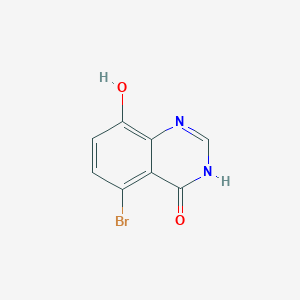
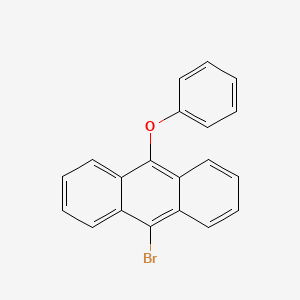
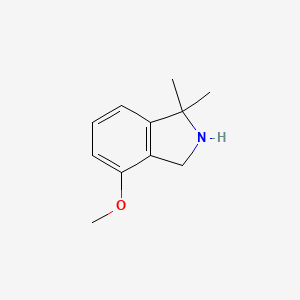
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
